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Compound of Interest

Compound Name: 5-Carboxamidotryptamine maleate

Cat. No.: B1142510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Carboxamidotryptamine (5-CT) maleate is a potent and non-selective serotonin (5-HT)

receptor agonist, exhibiting high affinity for several receptor subtypes, particularly within the 5-

HT1, 5-HT5, and 5-HT7 families. This tryptamine derivative is a crucial tool in pharmacological

research for elucidating the roles of these receptors in various physiological and pathological

processes. This guide provides a comprehensive overview of the pharmacological properties of

5-CT maleate, including its binding affinities and functional potencies at key human serotonin

receptors. Detailed experimental protocols for radioligand binding and functional cAMP assays

are presented, alongside visualizations of the primary signaling pathways activated by this

compound.

Chemical and Physical Properties
5-Carboxamidotryptamine maleate is the maleate salt of 5-Carboxamidotryptamine. The core

structure is a tryptamine derivative, closely related to the endogenous neurotransmitter

serotonin.
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Property Value

IUPAC Name
3-(2-aminoethyl)-1H-indole-5-carboxamide;

(2Z)-but-2-enedioic acid

Synonyms 5-CT, AH-21467

Molecular Formula C₁₁H₁₃N₃O · C₄H₄O₄

Molecular Weight 319.32 g/mol

CAS Number 74885-72-6

Appearance White to off-white solid

Solubility Soluble in water

Pharmacological Profile
5-Carboxamidotryptamine maleate is a high-affinity agonist at multiple serotonin receptors.

Its primary targets include the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. It

displays lower affinity for the 5-HT2, 5-HT3, and 5-HT6 receptors and has negligible affinity for

the 5-HT1E and 5-HT1F receptors.[1]

Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-

Carboxamidotryptamine at its primary human serotonin receptor targets. Values are compiled

from various in vitro studies and may vary depending on the experimental conditions and cell

systems used.

Table 1: Binding Affinities (Ki) of 5-Carboxamidotryptamine
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Receptor Subtype Ki (nM)

5-HT1A ~1.78

5-HT1B
High Affinity (Specific value not consistently

reported)

5-HT1D 0.38 (Kd)

5-HT5A 4.6

5-HT7 ~9.0 - 9.4 (pKi)

Table 2: Functional Potencies (EC50) of 5-Carboxamidotryptamine

Receptor Subtype EC50 (nM)

5-HT1A Not consistently reported

5-HT1B Not consistently reported

5-HT1D Not consistently reported

5-HT5A Not consistently reported

5-HT7 13

Signaling Pathways
5-Carboxamidotryptamine, as a serotonin receptor agonist, activates intracellular signaling

cascades through G-protein coupled receptors (GPCRs). The specific pathway depends on the

G-protein subtype to which the receptor is coupled (Gi/o or Gs).

Gi/o-Coupled Receptor Signaling (5-HT1A, 5-HT1B, 5-
HT1D, 5-HT5A)
Activation of these receptors by 5-CT leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein

Kinase A (PKA) and modulates the function of downstream ion channels and transcription

factors.
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Gi/o-Coupled Receptor Signaling Pathway

Gs-Coupled Receptor Signaling (5-HT7)
In contrast, the activation of the 5-HT7 receptor by 5-CT stimulates adenylyl cyclase, leading to

an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway can

also involve other downstream effectors like Rho GTPases.[2]
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Gs-Coupled Receptor Signaling Pathway

Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to characterize

the pharmacological profile of compounds like 5-Carboxamidotryptamine maleate.
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Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific

receptor.

1. Membrane Preparation
(from cells or tissue expressing

the target receptor)

2. Assay Setup (96-well plate)
- Add membrane preparation

- Add radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)
- Add varying concentrations of 5-CT

3. Incubation
(Allow binding to reach equilibrium)

4. Rapid Filtration
(Separate bound from free radioligand)

5. Scintillation Counting
(Quantify bound radioactivity)

6. Data Analysis
(Calculate IC50 and Ki values)

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation:
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Homogenize cells or tissues expressing the target serotonin receptor in a cold lysis buffer

(e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at low speed to remove debris.

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

Determine the protein concentration of the membrane preparation using a standard

protein assay (e.g., BCA assay).

Assay Setup:

In a 96-well plate, add the following to each well:

Membrane preparation (a specific amount of protein, e.g., 50-100 µg).

A fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]8-OH-

DPAT for 5-HT1A).

Varying concentrations of 5-Carboxamidotryptamine maleate (the competitor).

For determining non-specific binding, add a high concentration of a known non-

radioactive ligand for the target receptor.

For determining total binding, add assay buffer instead of the competitor.

Incubation:

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a

sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

Filtration:

Rapidly filter the contents of each well through a glass fiber filter plate using a cell

harvester. This separates the membrane-bound radioligand from the unbound radioligand.

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
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Scintillation Counting:

Dry the filter plate and add a scintillation cocktail to each well.

Count the radioactivity in each well using a scintillation counter.

Data Analysis:

Subtract the non-specific binding from the total binding to determine the specific binding at

each concentration of the competitor.

Plot the specific binding as a function of the competitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value (the concentration of the

competitor that inhibits 50% of the specific binding).

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Functional cAMP Assay
This assay measures the ability of a compound to stimulate (for Gs-coupled receptors) or

inhibit (for Gi/o-coupled receptors) the production of cyclic AMP.
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1. Cell Culture
(Cells expressing the target receptor)

2. Assay Setup (96-well plate)
- Seed cells

- Add varying concentrations of 5-CT
- For Gi assays, add forskolin to stimulate cAMP production

3. Incubation
(Allow for cAMP production/inhibition)

4. Cell Lysis

5. cAMP Detection
(e.g., HTRF, ELISA)

6. Data Analysis
(Calculate EC50 or IC50 values)

Click to download full resolution via product page

Functional cAMP Assay Workflow

Methodology:

Cell Culture:

Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the

human serotonin receptor of interest.

Assay Setup:
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Seed the cells into a 96-well plate and allow them to adhere.

Remove the culture medium and replace it with a stimulation buffer.

Add varying concentrations of 5-Carboxamidotryptamine maleate to the wells.

For assays with Gi/o-coupled receptors, add a known adenylyl cyclase activator, such as

forskolin, to stimulate a basal level of cAMP production.

Incubation:

Incubate the plate at 37°C for a specific period (e.g., 30 minutes) to allow for changes in

intracellular cAMP levels.

Cell Lysis:

Lyse the cells according to the protocol of the chosen cAMP detection kit to release the

intracellular cAMP.

cAMP Detection:

Quantify the amount of cAMP in each well using a competitive immunoassay format, such

as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked

Immunosorbent Assay (ELISA). In these assays, cAMP from the cell lysate competes with

a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Determine the concentration of cAMP in each sample from the standard curve.

Plot the cAMP concentration as a function of the 5-CT concentration and fit the data to a

sigmoidal dose-response curve to determine the EC50 (for Gs-coupled receptors) or IC50

(for Gi/o-coupled receptors) value.

Conclusion
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5-Carboxamidotryptamine maleate remains an indispensable pharmacological tool for the

study of serotonin receptors. Its potent and broad-spectrum agonist activity at multiple 5-HT

receptor subtypes allows researchers to probe the complex signaling networks regulated by

serotonin. The data and protocols presented in this guide provide a foundational resource for

scientists and drug development professionals working to understand and therapeutically target

the serotonergic system. Careful consideration of its non-selective profile is crucial for the

interpretation of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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